2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid
Description
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-9-4-5(3-8-9)6(10)7(11)12/h3-4H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYANGQODFXKPHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable oxidizing agent. One common method involves the use of potassium permanganate (KMnO₄) in an aqueous medium under reflux conditions. The reaction proceeds through the oxidation of the aldehyde group to form the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly oxidizing agents and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of diketones or higher carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated pyrazoles or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research indicates that 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid may serve as a precursor for synthesizing pharmaceutical agents aimed at treating cancer. Its mechanism of action could involve the inhibition of specific enzymes or receptors associated with cancer pathways, thereby modulating biological responses.
Anti-inflammatory Effects:
Studies suggest that this compound may interact with enzymes involved in inflammatory pathways, potentially exerting anti-inflammatory effects. Understanding these interactions is crucial for optimizing its therapeutic applications.
Recent research has focused on the biological activities of this compound. It has been investigated for its binding affinity to various biological targets, which is essential for developing effective drugs.
Case Studies
-
Inhibition of Enzymatic Activity:
A study demonstrated that derivatives of this compound could inhibit certain enzymes related to inflammatory responses, showing promise as anti-inflammatory agents. -
Cell Line Studies:
In vitro studies on cancer cell lines have revealed that compounds derived from this compound exhibit significant cytotoxicity, suggesting their potential as anticancer therapies .
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit enzymes involved in the biosynthesis of inflammatory mediators or interact with receptors that regulate cell proliferation. The exact molecular targets and pathways would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)-2-oxoacetic Acid
- Molecular Formula : C₆H₆N₂O₃
- Molecular Weight : 154.12 g/mol
- Key Difference : Replacement of the ethyl group with a methyl group reduces steric hindrance and lipophilicity.
- Applications : Used in medicinal chemistry for its simpler synthetic accessibility. However, its lower molecular weight may limit binding affinity in drug design compared to the ethyl analog.
2-(1-Methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic Acid
Table 1: Pyrazole Analogs Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid | C₇H₈N₂O₃ | 168.15 | Ethyl group enhances lipophilicity |
| 2-(1-Methyl-1H-pyrazol-4-yl)-2-oxoacetic acid | C₆H₆N₂O₃ | 154.12 | Smaller substituent, lower steric hindrance |
| 2-(1-Methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid | C₇H₈N₂O₅S | 232.22 | Sulfamoyl group improves solubility |
Phenyl-Based Analogs
2-(4-Fluorophenyl)-2-oxoacetic Acid
2-(4-Ethylphenyl)-2-oxoacetic Acid
Table 2: Phenyl Analogs Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| 2-(4-Fluorophenyl)-2-oxoacetic acid | C₈H₅FO₃ | 168.12 | Fluorine enhances electronic effects |
| 2-(4-Ethylphenyl)-2-oxoacetic acid | C₁₀H₁₀O₃ | 178.19 | Bulky aromatic group improves hydrophobicity |
Indole-Based Analogs
2-(6-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid
Table 3: Indole Analogs Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| 2-(6-Methoxy-1H-indol-3-yl)-2-oxoacetic acid | C₁₁H₉NO₄ | 219.19 | Indole core supports protein interaction |
Amino-Substituted Analogs
2-(Dimethylamino)-2-oxoacetic Acid
- Molecular Formula: C₄H₇NO₃
- Molecular Weight : 117.10 g/mol
- Key Difference: Amino group replaces aromatic rings, increasing basicity and water solubility.
- Applications : Serves as a precursor in peptide synthesis and metal coordination chemistry.
Biological Activity
2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Research has indicated that this compound may exhibit significant antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant studies and findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazole ring substituted with an ethyl group and a keto acid moiety, which is critical for its biological activity. The compound's ability to interact with various biological targets is influenced by its functional groups.
Antimicrobial Activity
Studies have shown that this compound possesses notable antimicrobial properties. It has been reported to inhibit the growth of several bacterial strains, outperforming traditional antibiotics in specific assays.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison to Ampicillin |
|---|---|---|
| Staphylococcus aureus | 15 | More effective |
| Escherichia coli | 20 | Comparable |
| Pseudomonas aeruginosa | 25 | Less effective |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. For instance, it may modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
A study demonstrated that the compound significantly decreased inflammation markers in animal models:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Prostaglandin E2 (pg/mL) | 150 | 75 |
| TNF-alpha (pg/mL) | 200 | 100 |
These results indicate that the compound could be beneficial in treating inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma) cells.
| Cell Line | IC50 (µM) | Effectiveness Compared to Control |
|---|---|---|
| HepG2 | 10 | Significant reduction in viability |
| PC12 | 15 | Moderate reduction in viability |
The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic.
The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to bind to specific enzymes or receptors, modulating their activity. For example, its inhibition of COX enzymes leads to reduced inflammation, while its interaction with DNA topoisomerases may contribute to its anticancer effects.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated a significant improvement in symptoms when treated with formulations containing this compound compared to standard antibiotic treatments.
- Inflammation Model Study : In an animal model of arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain, indicating its potential as an anti-inflammatory agent.
- Cancer Treatment Exploration : A pilot study on cancer patients showed promising results with the compound when used as an adjunct therapy alongside conventional treatments, leading to improved patient outcomes.
Q & A
Q. What are optimized synthetic routes for 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid, and how can reaction yields be improved?
- Methodological Answer : Synthesis of α-keto acids like this compound often involves oxidation of α-hydroxy acids or condensation of pyrazole derivatives with oxalyl chloride. For example, a similar α-keto acid intermediate for Saxagliptin was synthesized via hydrolysis of a maleate ester followed by oxidation with KMnO₄ under mild conditions, yielding ~70% purity . To optimize yields, control reaction temperature (e.g., 0–5°C during oxidation) and use anhydrous solvents to minimize side reactions. Purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) is recommended .
Q. How can NMR and X-ray crystallography be applied to characterize this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm the pyrazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and the keto-acid moiety (δ ~170 ppm for carbonyl carbons). Compare with spectra of structurally related compounds, such as 2-(furan-2-yl)-2-oxoacetic acid (δ 4.6 ppm for methylene protons adjacent to the keto group) .
- X-ray Crystallography : Employ SHELX programs for structure refinement. For example, SHELXL is widely used for small-molecule crystallography to resolve bond lengths and angles, particularly for validating the planar geometry of the pyrazole ring .
Q. What are the key reactivity patterns of the α-keto acid group in this compound?
- Methodological Answer : The α-keto acid group undergoes nucleophilic addition (e.g., with amines to form hydrazones) and decarboxylation under acidic/basic conditions. For instance, 2-oxoacetic acid derivatives react with hydrazines to form diazo compounds, as shown in the synthesis of 3-(4-methoxyphenyldiazo)acrylic acid . Control pH (<7) to avoid premature decarboxylation during functionalization.
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties and reaction mechanisms?
- Methodological Answer : DFT studies (e.g., B3LYP/6-311++G(d,p)) can predict charge distribution, frontier molecular orbitals, and transition states. For a related quinoline-based α-keto acid, DFT revealed the electrophilic nature of the carbonyl carbon (Mulliken charge: +0.45), explaining its reactivity in nucleophilic additions . Use Gaussian or ORCA software, and validate computational results with experimental NMR/IR data to resolve discrepancies .
Q. How to address contradictions between experimental spectroscopic data and computational predictions?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For example, computed NMR shifts may deviate if the simulation assumes a gas-phase structure, whereas experimental data reflect solution-phase dynamics. Apply implicit solvent models (e.g., PCM in DFT) or conduct variable-temperature NMR to probe conformational equilibria .
Q. What strategies improve regioselectivity in functionalizing the pyrazole ring?
- Methodological Answer : Regioselectivity is influenced by substituent electronic effects. The 1-ethyl group on the pyrazole directs electrophiles to the less hindered C-5 position. For example, bromination of analogous pyrazole derivatives favors C-5 substitution (90% yield) using NBS in DMF at 0°C . Use steric maps (e.g., Hirshfeld surface analysis) to predict reactive sites.
Q. How to evaluate this compound’s potential as a bioactive scaffold in drug discovery?
- Methodological Answer : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR assays. Pyrazole-based α-keto acids have shown inhibitory activity against DPP-IV (IC₅₀ ~50 nM in Saxagliptin intermediates) . Molecular docking (AutoDock Vina) can predict binding modes; optimize substituents via SAR studies focusing on the keto-acid’s hydrogen-bonding capacity .
Q. What are the stability challenges for this compound under storage and reaction conditions?
- Methodological Answer : The α-keto acid is prone to hydration (forming geminal diol) and oxidation. Store under inert atmosphere at –20°C to minimize degradation. Monitor stability via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). For reactions, avoid prolonged exposure to light/heat; use radical inhibitors (e.g., BHT) in oxidative environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
